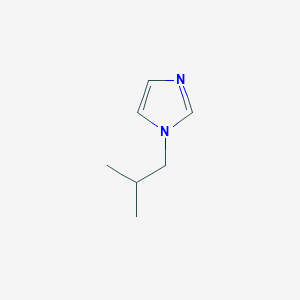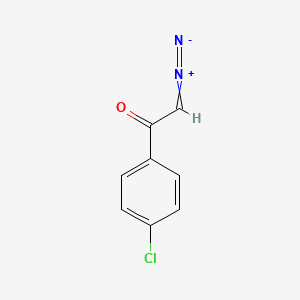
1-Methyl-5-(methylsulfanyl)-4-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-methylsulfanyl-4-nitro-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 1-position, a methylsulfanyl group at the 5-position, and a nitro group at the 4-position. These substituents confer unique chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-methylsulfanyl-4-nitro-imidazole typically involves multi-step reactions starting from readily available precursorsThe nitration can be achieved using a mixture of nitric acid and sulfuric acid, while the methylsulfanyl group can be introduced via nucleophilic substitution reactions .
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-Methyl-5-methylsulfanyl-4-nitro-imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen peroxide, m-chloroperbenzoic acid, hydrogen gas, palladium catalysts, and iron powder. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-methylsulfanyl-4-nitro-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-methylsulfanyl-4-nitro-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-methylsulfanyl-4-nitro-imidazole can be compared with other nitroimidazole compounds, such as metronidazole, tinidazole, and ornidazole. These compounds share the imidazole ring structure with a nitro group but differ in their substituents and specific applications. For example:
Metronidazole: Widely used as an antibiotic and antiprotozoal agent.
Tinidazole: Similar to metronidazole but with a longer half-life and broader spectrum of activity.
Ornidazole: Used primarily for its antiprotozoal and antibacterial properties.
Eigenschaften
CAS-Nummer |
37527-30-3 |
|---|---|
Molekularformel |
C5H7N3O2S |
Molekulargewicht |
173.20 g/mol |
IUPAC-Name |
1-methyl-5-methylsulfanyl-4-nitroimidazole |
InChI |
InChI=1S/C5H7N3O2S/c1-7-3-6-4(8(9)10)5(7)11-2/h3H,1-2H3 |
InChI-Schlüssel |
HFHZUZAIDPKFTR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=C1SC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)







![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)

